molecular formula C24H25N5O3S2 B11641657 N-[(4-{4-nitro-3-[(1-phenylethyl)amino]phenyl}piperazin-1-yl)carbonothioyl]thiophene-2-carboxamide

N-[(4-{4-nitro-3-[(1-phenylethyl)amino]phenyl}piperazin-1-yl)carbonothioyl]thiophene-2-carboxamide

Cat. No.: B11641657
M. Wt: 495.6 g/mol
InChI Key: PFHAHRYLDPWQEK-UHFFFAOYSA-N
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Description

N-[(4-{4-nitro-3-[(1-phenylethyl)amino]phenyl}piperazin-1-yl)carbonothioyl]thiophene-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of aromatic rings, nitro groups, and piperazine moieties, making it a subject of study for its chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-{4-nitro-3-[(1-phenylethyl)amino]phenyl}piperazin-1-yl)carbonothioyl]thiophene-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core thiophene-2-carboxamide structure, followed by the introduction of the piperazine ring and subsequent functionalization with nitro and amino groups. Common reagents used in these reactions include thionyl chloride, piperazine, and nitrobenzene derivatives. Reaction conditions often involve controlled temperatures and the use of catalysts to facilitate specific transformations.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and yield. Purification methods such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(4-{4-nitro-3-[(1-phenylethyl)amino]phenyl}piperazin-1-yl)carbonothioyl]thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: Aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate, and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst choice playing crucial roles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while aromatic substitution can introduce various functional groups onto the phenyl rings.

Scientific Research Applications

N-[(4-{4-nitro-3-[(1-phenylethyl)amino]phenyl}piperazin-1-yl)carbonothioyl]thiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-{4-nitro-3-[(1-phenylethyl)amino]phenyl}piperazin-1-yl)carbonothioyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound’s nitro and amino groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-{4-nitro-3-[(1-phenylethyl)amino]phenyl}piperazin-1-yl)carbonothioyl]benzamide
  • N-[(4-{4-nitro-3-[(1-phenylethyl)amino]phenyl}piperazin-1-yl)carbonothioyl]furan-2-carboxamide

Uniqueness

N-[(4-{4-nitro-3-[(1-phenylethyl)amino]phenyl}piperazin-1-yl)carbonothioyl]thiophene-2-carboxamide stands out due to its thiophene ring, which imparts unique electronic properties and reactivity compared to similar compounds with benzene or furan rings. This uniqueness makes it a valuable compound for studying specific chemical and biological phenomena.

Properties

Molecular Formula

C24H25N5O3S2

Molecular Weight

495.6 g/mol

IUPAC Name

N-[4-[4-nitro-3-(1-phenylethylamino)phenyl]piperazine-1-carbothioyl]thiophene-2-carboxamide

InChI

InChI=1S/C24H25N5O3S2/c1-17(18-6-3-2-4-7-18)25-20-16-19(9-10-21(20)29(31)32)27-11-13-28(14-12-27)24(33)26-23(30)22-8-5-15-34-22/h2-10,15-17,25H,11-14H2,1H3,(H,26,30,33)

InChI Key

PFHAHRYLDPWQEK-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC2=C(C=CC(=C2)N3CCN(CC3)C(=S)NC(=O)C4=CC=CS4)[N+](=O)[O-]

Origin of Product

United States

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